7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid
Description
7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid (CAS: 1172040-35-5) is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]benzothiazole core fused with a tetrahydro-4H-pyranone ring and a carboxylic acid substituent at the 3-position. Its molecular formula is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.31 g/mol .
Properties
IUPAC Name |
7-methyl-4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-6-2-3-9-8(4-6)14-10(15)7(11(16)17)5-13-12(14)18-9/h5-6H,2-4H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVCDCUCVHWIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)N3C(=O)C(=CN=C3S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid (CAS Number: 1172040-35-5) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on recent research findings.
- Molecular Formula : C12H12N2O3S
- Molecular Weight : 264.30 g/mol
- Physical Form : Yellow solid
- Purity : 98%
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the target compound. In vitro evaluations have demonstrated significant activity against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb).
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
The compound's efficacy was compared to standard drugs such as Rifampicin and Isoniazid. The results indicated that certain derivatives exhibited better activity than these established treatments.
Antitumor Activity
Studies have also explored the cytotoxic effects of the compound against cancer cell lines. For instance, derivatives of benzothiazole have shown promising results in inhibiting the growth of MCF-7 breast cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| 7-Methyl-4-oxo | >20 | CCRF-CEM |
| Compound 69b | <10 | MCF-7 |
The presence of specific functional groups has been linked to enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .
The mechanism by which 7-Methyl-4-oxo exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Interaction with DNA : Some studies suggest that benzothiazole derivatives can intercalate into DNA, disrupting replication processes in bacterial and cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives for their anti-tubercular activity. The study revealed that compounds with specific substitutions at the benzothiazole ring displayed enhanced potency against Mtb strains .
Study Highlights:
- Synthesis Method : Compounds were synthesized using microwave-assisted techniques to improve yield and reduce reaction time.
- In Vivo Testing : Selected compounds were tested in animal models, showing reduced bacterial load and improved survival rates compared to untreated controls.
Scientific Research Applications
Medicinal Chemistry
7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid has been investigated for its potential as an antimicrobial agent . Studies suggest that derivatives of this compound exhibit activity against various bacterial strains and fungi. The unique structural features allow it to interact with biological targets effectively.
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their antimicrobial properties. Results indicated that specific modifications to the structure enhanced potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Research
Research indicates that this compound may possess anticancer properties . Its ability to inhibit certain enzymes involved in cancer cell proliferation has been a focal point of investigation.
Case Study: Enzyme Inhibition
A recent study demonstrated that the compound effectively inhibits the activity of topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition leads to apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuropharmacology
The compound has shown promise in neuropharmacological studies for its potential effects on neurotransmitter systems. Preliminary research indicates that it may modulate the activity of serotonin receptors.
Case Study: Serotonin Receptor Modulation
In vitro studies have revealed that this compound can enhance serotonin receptor activity in neuronal cultures. This modulation could lead to therapeutic applications in treating mood disorders .
Polymer Chemistry
The compound's unique chemical structure allows it to serve as a building block in polymer synthesis. It has been explored for creating novel polymeric materials with enhanced thermal stability and mechanical properties.
Case Study: Polymer Synthesis
Researchers have successfully incorporated this compound into polyamide matrices to improve their thermal resistance and mechanical strength. The resulting materials show promise for applications in high-performance coatings and composites .
Comparison with Similar Compounds
Structural Analogues in the Pyrimido-Benzothiazole Family
Substituent Variations: Carboxylic Acid vs. Carbonitrile
Several pyrimido[2,1-b][1,3]benzothiazole derivatives with substituent modifications have been synthesized. For example, 4H-pyrimido[2,1-b][1,3]benzothiazole-3-carbonitrile derivatives () replace the carboxylic acid group with a cyano (-CN) moiety. Key differences include:
- Reactivity: The carboxylic acid group enables hydrogen bonding and salt formation, enhancing solubility in polar solvents, whereas the cyano group is electron-withdrawing and may participate in nucleophilic additions.
- Biological Interactions : Carboxylic acids often improve binding to enzymatic targets (e.g., via ionic interactions), while carbonitriles may act as metabolic stabilizers.
Heteroatom and Ring Modifications
- Pyrimido Oxazines : Compounds like 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido-[2,1-b][1,3]oxazine-7-carbonitrile () replace the benzothiazole sulfur with oxygen, forming an oxazine ring. This alters electronic properties and reactivity; the methylthio (-SMe) group acts as a leaving group, enabling electrophilic reactions absent in the target compound .
- Thiadiazolo-Pyrimidines: 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo-[3,2-a]pyrimidine-6-carboxylic acid (CAS: 1172951-03-9) features a thiadiazole ring instead of benzothiazole, with a morpholino substituent. This increases nitrogen content (C₁₀H₁₀N₄O₄S, MW: 282.28) and may enhance solubility in aqueous media .
Table 1: Molecular Data for Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid (Target) | C₁₂H₁₂N₂O₃S | 264.31 | Carboxylic acid |
| 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo-[3,2-a]pyrimidine-6-carboxylic acid | C₁₀H₁₀N₄O₄S | 282.28 | Carboxylic acid, Morpholine |
| 4H-Pyrimido[2,1-b][1,3]benzothiazole-3-carbonitrile (Representative Derivative) | C₁₁H₈N₄S | 228.27 | Carbonitrile |
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to carbonitriles, which are typically hydrophobic.
- Spectral Data : Infrared (IR) spectra of carbonitriles show strong -CN stretches (~2200 cm⁻¹), absent in the target compound, which instead displays broad -OH and carbonyl peaks .
Preparation Methods
One-Pot Three-Component Reaction under Solvent-Free Conditions
- Reaction components : 2-aminobenzothiazole, benzaldehyde derivative, and an active methylene compound (e.g., malonate derivative).
- Conditions : The mixture is heated at approximately 60°C without any solvent or catalyst.
- Reaction time : Typically 3 to 5 hours.
- Yields : Moderate to good, ranging from 60% to 72%.
This method proceeds via a tandem Knoevenagel condensation followed by Michael addition and intramolecular cyclization to form the fused pyrimido[2,1-b]benzothiazole ring system.
Reaction Mechanism Overview
Schemes illustrating these steps have been proposed in the literature, confirming the mechanism by spectroscopic evidence.
Representative Data Table for Synthesis
| Entry | Benzaldehyde Derivative | Active Methylene Compound | Product Type | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | β-Ketoester | 4H-Pyrimido[2,1-b]benzothiazole | 65 | 4 | 60 |
| 2 | Substituted Benzaldehyde | β-Diketone | 4H-Pyrimido[2,1-b]benzothiazole | 68 | 3.5 | 60 |
| 3 | Benzaldehyde | Malonate Derivative | 2-Oxo-Pyrimido[2,1-b]benzothiazole | 60 | 5 | 60 |
Spectroscopic and Analytical Characterization
- [^1H NMR](pplx://action/followup) : The pyrimido ring proton (H-4) appears as a singlet in the range δ = 5.54–6.33 ppm for 4H-pyrimido derivatives; for 2-oxo derivatives, the H-3 proton resonates downfield at δ = 9.02–10.2 ppm.
- [^13C NMR](pplx://action/followup) : The carbon at position 4 (C-4) in 4H derivatives shows a peak around δ = 50.9–56.5 ppm; the C-3 in 2-oxo derivatives appears at δ = 110.9–116.2 ppm.
- Mass Spectrometry : Molecular ion peaks confirm the expected molecular weights corresponding to the synthesized compounds.
- Infrared Spectroscopy : Characteristic carbonyl stretches and heterocyclic ring vibrations support the formation of the target molecules.
Advantages and Considerations of the Preparation Method
- Green Chemistry : The solvent-free, catalyst-free approach reduces environmental impact and simplifies purification.
- Operational Simplicity : One-pot synthesis reduces the number of steps and time.
- Moderate Conditions : Mild heating at 60°C avoids harsh reaction conditions.
- Good Yields : Yields are satisfactory for research and potential scale-up.
- Versatility : The method accommodates various benzaldehyde derivatives and active methylene compounds, allowing structural diversity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Reaction Type | One-pot three-component condensation |
| Reactants | 2-Aminobenzothiazole, benzaldehyde derivative, active methylene compound |
| Reaction Medium | Solvent-free |
| Catalyst | None |
| Temperature | 60°C |
| Reaction Time | 3–5 hours |
| Yield Range | 60%–72% |
| Purification | Simple filtration and washing |
| Characterization Techniques | ^1H NMR, ^13C NMR, IR, Mass Spectrometry |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid?
- Methodological Answer : A solvent-free approach under mild heating (60°C) is effective. React 2-aminobenzothiazole with substituted benzaldehydes and ethyl/methyl acetoacetate derivatives. Monitor reaction progress via TLC (petroleum ether:EtOAc, 1:4) and purify by washing with water and diethyl ether .
Q. How can structural characterization be performed for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Analyze aromatic protons (δ 7.2–8.0 ppm) and carbonyl carbons (δ 163–172 ppm) to confirm the pyrimido-benzothiazole core .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1695–1700 cm⁻¹, NH₂ at ~3300–3400 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., theoretical vs. observed mass accuracy within ±0.0162 Da) .
Q. What analytical methods ensure purity assessment during synthesis?
- Methodological Answer :
- HPLC : Achieve >95% purity by optimizing mobile phase gradients and retention times .
- Elemental analysis : Confirm C, H, N, S content (e.g., %C: 58.39 vs. 58.47 observed) to detect impurities .
Advanced Research Questions
Q. How can discrepancies in spectral data during structural elucidation be resolved?
- Methodological Answer : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the methyl group (δ 2.56 ppm) and adjacent carbons can confirm substitution patterns. Compare with literature data on analogous pyrimido-benzothiazoles .
Q. What strategies optimize regioselectivity in nucleophilic reactions involving this compound?
- Methodological Answer :
- Steric/electronic control : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) to direct nucleophilic attacks to specific positions .
- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to enhance selectivity in reactions with amines or thiols, as demonstrated in related benzothiazole systems .
Q. How does stereochemistry influence the compound’s biological or physicochemical properties?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Evaluate biological activity (e.g., enzyme inhibition) and compare with computational docking studies. For example, (2R)-stereoisomers of similar benzothiazoles show distinct binding affinities .
Q. What computational approaches predict reactivity or stability of derivatives?
- Methodological Answer : Perform DFT calculations to model:
- Frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
- Thermodynamic stability of tautomers (e.g., keto-enol equilibria in the pyrimido ring) .
- Solvent effects on reaction pathways using polarizable continuum models (PCM).
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s melting point or spectral data?
- Methodological Answer :
- Reproduce synthesis : Ensure identical conditions (e.g., solvent-free vs. solvent-based reactions) .
- Crystallography : Obtain single-crystal X-ray data to resolve ambiguities in solid-state vs. solution-phase structures .
- Batch variability : Assess purity via LC-MS and elemental analysis to rule out impurities affecting physical properties .
Tables for Key Data
| Parameter | Typical Values | Reference |
|---|---|---|
| Melting Point | 348–350°C (for 8c derivative) | |
| HRMS Accuracy | Δm/z ±0.0162 (e.g., 550.0978 vs. 550.0816) | |
| HPLC Purity | 94.77–97.34% | |
| IR C=O Stretch | 1695–1700 cm⁻¹ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
